7-Ethylguanine chemical properties and structure
7-Ethylguanine chemical properties and structure
An In-depth Technical Guide to 7-Ethylguanine: Chemical Properties, Structure, and Analysis
This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental methodologies related to 7-ethylguanine. It is intended for researchers, scientists, and professionals in the field of drug development and toxicology who are interested in the characterization and biological significance of this DNA adduct.
Core Chemical Properties
7-Ethylguanine (7-EtG) is a derivative of the purine nucleobase guanine, with an ethyl group attached at the N7 position.[1] This modification frequently occurs when DNA is exposed to ethylating agents.[2] The key chemical and physical properties of 7-ethylguanine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₅O | PubChem[3] |
| Molecular Weight | 179.18 g/mol | PubChem[3] |
| Monoisotopic Mass | 179.08070993 Da | PubChem[3] |
| IUPAC Name | 2-amino-7-ethyl-1H-purin-6-one | PubChem[3] |
| CAS Number | 19530-88-2 | PubChem[3] |
| XLogP3 | -0.8 | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Chemical Structure
The canonical representation of 7-ethylguanine's structure is crucial for understanding its interactions and for computational modeling.
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SMILES: CCN1C=NC2=C1C(=O)NC(=N2)N[3]
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InChI: InChI=1S/C7H9N5O/c1-2-12-3-9-5-4(12)6(13)11-7(8)10-5/h3H,2H2,1H3,(H3,8,10,11,13)[3]
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InChIKey: ZHJMQAUXHDDIOL-UHFFFAOYSA-N[3]
7-Ethylguanine is classified as an oxopurine.[4] The ethylation at the N7 position introduces a positive charge on the guanine ring system, which contributes to the instability of the glycosidic bond.[1]
Biological Significance and Logical Pathway
Alkylation at the N7 position of guanine is a common form of DNA damage caused by alkylating agents.[2] 7-ethylguanine adducts are considered non-promutagenic because the N7 position does not participate in Watson-Crick base pairing.[1] However, the chemical instability of these adducts can lead to spontaneous depurination, creating an apurinic (AP) site.[1][5] If not repaired, these AP sites can potentially lead to G to T transversions.[5] Due to its formation following exposure to certain environmental and lifestyle factors, such as tobacco smoke, and its subsequent excretion in urine, 7-ethylguanine serves as a valuable biomarker for assessing exposure to ethylating agents.[2][6]
Caption: Logical workflow of 7-ethylguanine formation, depurination, and use as a biomarker.
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis and quantification of 7-ethylguanine in biological samples.
Synthesis of N⁷-Ethyldeoxyguanosine 5'-Triphosphate (N⁷-EtdGTP)
This protocol outlines the direct ethylation of dGTP to synthesize the precursor for site-specific incorporation of 7-ethylguanine into oligonucleotides.[7]
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Reaction: Deoxyguanosine 5'-triphosphate (dGTP) is ethylated directly using diethyl sulfate.[7]
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Purification: The resulting N⁷-EtdGTP is purified using Thin-Layer Chromatography (TLC) on cellulose plates.[7]
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Identification: The product is identified and confirmed based on its UV spectra at pH 1, 7.4, and 13, and by observing the lability of the glycosidic bond to acid- and heat-induced cleavage.[7]
Synthesis of ¹⁵N₅-7-Ethylguanine Internal Standard
This method is a modified procedure for creating a stable isotope-labeled internal standard for mass spectrometry-based quantification.[6]
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Reaction Mixture: 10 mg of dimethyl sulfate and 5 mg of ¹⁵N₅-deoxyguanosine (¹⁵N₅-dG) are dissolved in 100 µl of N,N-dimethylacetamide.[6]
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Incubation: The mixture is stirred and incubated for 6 hours at room temperature.[6]
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Precipitation: The pH of the supernatant is adjusted to 8.0 with ammonium hydroxide, and the product is precipitated with acetone.[6]
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Hydrolysis: The resulting ¹⁵N₅-7-ethyldeoxyguanosine is hydrolyzed in 1 N HCl at 80°C for 30 minutes to yield ¹⁵N₅-7-EtG.[6]
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Purification: The final product is purified by semi-preparative HPLC and confirmed by mass spectrometry.[6]
Quantification of 7-Ethylguanine in DNA by LC-MS/MS
This protocol details a highly sensitive method for detecting 7-ethylguanine in DNA samples, such as those from leukocytes or liver tissue.[2][5]
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Sample Preparation: DNA samples (e.g., 10 µg) are spiked with a known amount of an isotope-labeled internal standard ([¹⁵N₅]7-ethyl-Gua).[2][5]
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Neutral Thermal Hydrolysis: The DNA solution is heated at 100°C for 30 minutes to cleave the glycosidic bond and release the 7-ethylguanine adducts.[5]
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Purification: The depurinated DNA is precipitated with ice-cold ethanol. The supernatant containing the adducts is dried and redissolved for analysis.[5] In some methods, solid-phase extraction (SPE) is used for further purification.[2][5]
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LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For 7-ethyl-Gua, the transition monitored is typically m/z 180 [M + H]⁺ → m/z 152 [Gua + H]⁺.[2]
Caption: Experimental workflow for the quantification of 7-ethylguanine in DNA samples.
References
- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Ethylguanine | C7H9N5O | CID 135448391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-ethylguanine | 19530-88-2 [chemicalbook.com]
- 5. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of N7-ethyldeoxyguanosine 5'-triphosphate and placement of N7-ethylguanine in a specific site in a synthetic oligodeoxyribonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
